molecular formula C16H31N B1421851 2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine CAS No. 1251922-64-1

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine

Cat. No.: B1421851
CAS No.: 1251922-64-1
M. Wt: 237.42 g/mol
InChI Key: CXWYZNJUCCUIRB-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine, also known as ECHMA, is a chemical compound with the molecular formula C16H31N . It has a molecular weight of 237.43 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H31N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h13-17H,3-12H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 237.43 . The storage temperature is room temperature .

Scientific Research Applications

Optical Activity and Compound Preparation

The research by Nohira, Ehara, and Miyashita (1970) explores the preparation of optically active trans-2-aminocyclohexanecarboxylic acids, which are similar in structure to 2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine. These compounds were used to prepare other active trans-1,2-disubstituted cyclohexanes, demonstrating the significance of such structures in synthetic chemistry (Nohira, Ehara, & Miyashita, 1970).

Synthesis Methodologies

Kalhor and Safaei-Ghomi (2015) developed a method for synthesizing 2-aminocyclohex-1-ene-1-carboxylic esters, showcasing a technique that could potentially be applied to the synthesis of this compound. Their method emphasizes simplicity, green chemistry, and efficiency, highlighting the importance of these principles in modern synthetic approaches (Kalhor & Safaei-Ghomi, 2015).

Cyclization and Derivative Formation

Wilamowski, Krasodomski, Nowak, and Sepiol (1995) researched the cyclization of ethyl cyclohexylidene cyanoacetate, leading to the formation of various cyclohexylamine derivatives. This study is relevant as it explores the chemical behavior of cyclohexylamines, which is a structural component of this compound (Wilamowski et al., 1995).

Amide Formation and Bioconjugation

Nakajima and Ikada (1995) investigated the mechanism of amide formation in aqueous media using carbodiimide, which is pertinent for understanding the reactions involving the amine group in this compound. This research is crucial for bioconjugation processes in pharmaceutical and biochemical applications (Nakajima & Ikada, 1995).

Substituent Effects in Catalysis

Chihara and Tanaka (1979) studied the adsorption estimations during the hydrogenation of cyclohexanone and its 2-alkyl derivatives. Understanding these effects is vital for industrial applications involving similar compounds, such as this compound (Chihara & Tanaka, 1979).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound has several precautionary statements as well, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h13-17H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWYZNJUCCUIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NC2CCCCC2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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